![molecular formula C22H19NO5 B6413465 2-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% CAS No. 1261982-20-0](/img/structure/B6413465.png)
2-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95%
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Overview
Description
2-(4-Cbz-Aminopheny)-5-methoxybenzoic acid (2-(4-carboxybenzyl)-5-methoxybenzoic acid, Cbz-MBA) is a carboxybenzyl ester of 5-methoxybenzoic acid. It is a versatile intermediate in organic synthesis with a wide range of applications in the pharmaceutical, agrochemical, and food industries. It can be used as a protecting group in peptide synthesis and as a reagent in the synthesis of other compounds. It is also used in the synthesis of aminopyridines and as a catalyst in the synthesis of polymers.
Mechanism of Action
Cbz-MBA acts as a protecting group in peptide synthesis, preventing the undesired reaction of the functional groups with other molecules. It is also used as a reagent, allowing the synthesis of other compounds, such as aminopyridines and polymers.
Biochemical and Physiological Effects
Cbz-MBA does not have any known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
The main advantage of Cbz-MBA is its versatility in organic synthesis, allowing for the synthesis of a variety of compounds. It is also relatively easy to synthesize, making it an ideal reagent for lab experiments. However, it is important to note that Cbz-MBA is not stable in the presence of water or acids, and must be stored in a dry environment.
Future Directions
There are a variety of potential future directions for the use of Cbz-MBA in scientific research. These include the development of new methods for the synthesis of peptides and aminopyridines, as well as the use of Cbz-MBA as a catalyst in the synthesis of polymers. Additionally, further research could be conducted into the potential applications of Cbz-MBA in the synthesis of drugs and agrochemicals, as well as in the synthesis of food additives. Finally, further research could be conducted into the stability of Cbz-MBA in various environments, as well as into the potential toxicity of the compound.
Synthesis Methods
The synthesis of Cbz-MBA is typically achieved through a two-step process involving the reaction of 5-methoxybenzoic acid with 4-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution reaction, forming the Cbz-MBA ester. The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF).
Scientific Research Applications
Cbz-MBA is used in a variety of scientific research applications, including the synthesis of peptides, aminopyridines, and polymers. It is also used as a protecting group in the synthesis of peptides, as well as a reagent in the synthesis of other compounds. It is also used in the synthesis of drugs and agrochemicals, as well as in the synthesis of food additives.
properties
IUPAC Name |
5-methoxy-2-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-27-18-11-12-19(20(13-18)21(24)25)16-7-9-17(10-8-16)23-22(26)28-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQUNIASHZOIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cbz-Aminopheny)-5-methoxybenzoic acid |
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